molecular formula C6H7NO2S B115492 3-(2-Thiazolyl)propionic acid CAS No. 144163-65-5

3-(2-Thiazolyl)propionic acid

Cat. No.: B115492
CAS No.: 144163-65-5
M. Wt: 157.19 g/mol
InChI Key: OJTQVDTVCPIZQH-UHFFFAOYSA-N
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Description

3-(2-Thiazolyl)propionic acid is an organic compound that features a thiazole ring attached to a propionic acid moiety The thiazole ring, a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, is known for its aromatic properties and significant reactivity

Mechanism of Action

Target of Action

Thiazole derivatives, which include 3-(2-thiazolyl)propionic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific targets for these effects can vary widely and are often dependent on the specific structure and functional groups present in the thiazole derivative.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . For instance, some thiazole derivatives have been found to inhibit key enzymes, disrupt cellular structures, or interfere with signaling pathways . The specific mode of action can depend on the nature of the target and the specific structure of the thiazole derivative.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biochemical pathways . For instance, some thiazole derivatives have been found to inhibit key enzymes in metabolic pathways, disrupt cellular structures, or interfere with signaling pathways . The specific pathways affected can depend on the nature of the target and the specific structure of the thiazole derivative.

Result of Action

Thiazole derivatives have been found to exhibit a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects can result from the compound’s interaction with its targets and its impact on cellular processes and biochemical pathways.

Biochemical Analysis

Biochemical Properties

3-(2-Thiazolyl)propionic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, such as propionyl-CoA carboxylase, which is crucial for the metabolism of propionyl-CoA . This interaction is essential for the conversion of propionyl-CoA to methylmalonyl-CoA, a key step in the tricarboxylic acid (TCA) cycle. Additionally, this compound has been shown to affect the activity of histone deacetylases, influencing gene expression through epigenetic modifications .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been found to disrupt endocytosis, cell cycle progression, and cellular respiration in yeast cells . Specifically, this compound causes an increase in endocytosis, leading to enhanced uptake of molecules into the cell. It also induces cell cycle arrest at the G1 phase, preventing cells from progressing to the G2 phase . Furthermore, this compound disrupts cellular respiration by inhibiting the reduction of MTT, indicating a decrease in mitochondrial activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to enzymes such as propionyl-CoA carboxylase, inhibiting its activity and affecting the TCA cycle . Additionally, this compound influences gene expression by modulating histone acetylation and propionylation . These epigenetic modifications result in changes in chromatin structure and gene activation, impacting cellular functions and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular respiration and prolonged cell cycle arrest .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects, such as anti-inflammatory and analgesic properties . At higher doses, this compound may exhibit toxic effects, including cytotoxicity and adverse impacts on cellular metabolism . These dosage-dependent effects highlight the importance of determining the optimal concentration for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of propionyl-CoA . It interacts with enzymes such as propionyl-CoA carboxylase, facilitating the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is crucial for the proper functioning of the TCA cycle and energy production in cells. Additionally, this compound may influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound may bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for the compound’s biological activity and its effects on cellular processes.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize in the mitochondria, where it exerts its effects on cellular respiration and energy production . Additionally, this compound may be targeted to other organelles through post-translational modifications and targeting signals . These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular functions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Thiazolyl)propionic acid typically involves the reaction of thiazole derivatives with propionic acid or its derivatives. One common method is the condensation of 2-aminothiazole with acrylonitrile, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, can be employed to form the carbon-carbon bond between the thiazole ring and the propionic acid moiety .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Thiazolyl)propionic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

3-(2-Thiazolyl)propionic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Thiazole: The parent compound, which is a simpler structure without the propionic acid moiety.

    2-Aminothiazole: A derivative with an amino group, known for its biological activity.

    Thiazolidine: A reduced form of thiazole, often used in medicinal chemistry.

Uniqueness: 3-(2-Thiazolyl)propionic acid is unique due to the presence of both the thiazole ring and the propionic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .

Properties

IUPAC Name

3-(1,3-thiazol-2-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-7-3-4-10-5/h3-4H,1-2H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJTQVDTVCPIZQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375261
Record name 3-(2-Thiazolyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144163-65-5
Record name 3-(2-Thiazolyl)propionic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-thiazol-2-yl)propanoic acid
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Synthesis routes and methods

Procedure details

Mix and suspend 3-thiazol-2-yl-acrylic acid (580 mg, 3.74 mmol) and 5% Pd/C (270 mg) in ethanol (200 mL). Purge the mixture with nitrogen. Then purge with hydrogen for 30 minutes and stir under 1 atmosphere of hydrogen for 6 hours. Filter the reaction mixture through Celite® and wash the filter cake with additional ethanol. Concentrate the filtrate to afford 550 mg (94%) of 3-thiazol-2-yl-propionic acid as a white solid. MS: m/e=158 (MH+).
Quantity
580 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
270 mg
Type
catalyst
Reaction Step Three

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